Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester
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Overview
Description
(3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a carbamate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Pyridine Ring: The pyridine ring is incorporated using a nucleophilic substitution reaction.
Formation of the Carbamate Moiety: The carbamate group is formed through the reaction of an amine with a chloroformate.
Industrial Production Methods
In an industrial setting, the production of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfinyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group can lead to the formation of sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes.
Medicine
In medicine, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Propan-2-ylphenyl)n-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate
- (3-Propan-2-ylphenyl)n-methyl-N-(pyridin-3-ylmethoxysulfinyl)carbamate
Uniqueness
What sets (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate apart from similar compounds is its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84384-96-3 |
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Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3 |
InChI Key |
NVOQVVNJGWVVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2 |
Origin of Product |
United States |
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